methyl 5-amino-1H-indole-7-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-amino-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBYXUZCJIENKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694631 | |
| Record name | Methyl 5-amino-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-42-6 | |
| Record name | Methyl 5-amino-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-1H-indole-7-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Esterification: The carboxylate group at the 7-position is introduced through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions are common, where the amino or ester groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, sulfonyl chlorides, or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Biological Activities
Methyl 5-amino-1H-indole-7-carboxylate exhibits a range of biological activities, making it a subject of interest in pharmacological research:
- Anticancer Properties : Studies have indicated that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
- Antiviral Activity : Preliminary research suggests potential efficacy against certain viral infections, possibly through mechanisms involving enzyme inhibition.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antiviral Activity
Research conducted by Zhang et al. (2023) investigated the antiviral properties of this compound against influenza virus. The compound showed promising results in vitro, inhibiting viral replication by targeting viral polymerase activity.
Case Study 3: Neuroprotection
A recent study highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound was found to reduce reactive oxygen species (ROS) levels and improve cell viability.
Mechanism of Action
The mechanism of action of methyl 5-amino-1H-indole-7-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors.
Pathways Involved: The pathways affected by the compound include those related to cell proliferation, apoptosis, and immune response. .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Feature |
|---|---|---|---|---|---|---|
| Methyl 5-Amino-1H-Indole-7-Carboxylate | 1167055-42-6 | C₁₀H₁₀N₂O₂ | 190.19 | N/A | N/A | C5 amino, C7 ester |
| Methyl 7-Amino-1H-Indole-5-Carboxylate | 1352398-14-1 | C₁₀H₁₀N₂O₂ | 190.19 | N/A | 429.8±25.0 | Positional isomer |
| Indole-5-Carboxylic Acid | 1670-81-1 | C₉H₇NO₂ | 161.15 | 208–210 | N/A | Free carboxylic acid |
| Methyl 5-Chloro-1H-Indazole-7-Carboxylate | 1260851-42-0 | C₉H₇ClN₂O₂ | 210.62 | N/A | N/A | Indazole core, C5 Cl |
Research Findings and Key Insights
- Regioselectivity in Synthesis : Cyclization of azidocinnamate esters (e.g., ) produces regioisomers dependent on substituent position and electronic effects. For example, methoxy groups at C3 yield 5- and 7-methoxyindoles in a 1:1 ratio, whereas bulkier groups like benzyloxy favor specific regiochemistry .
- Safety Profiles: this compound requires stringent safety protocols (ventilation, PPE) due to undefined acute toxicity, contrasting with 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9), which has explicit hazards listed .
- Commercial Availability : The target compound is listed as discontinued by suppliers like CymitQuimica, whereas analogs like indole-5-carboxylic acid remain widely available .
Biological Activity
Methyl 5-amino-1H-indole-7-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Structure and Properties
This compound features an indole core with an amino group at the 5-position and a carboxylate group at the 7-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The presence of the amino group is particularly noteworthy as it can enhance solubility and facilitate interactions with biological targets.
Biological Activities
Indole derivatives, including this compound, exhibit a variety of biological activities:
- Anticancer Activity : Compounds with indole structures have been studied for their potential anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Research indicates that indole derivatives can possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that related compounds effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi . this compound may exhibit similar properties, warranting further investigation.
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways. Techniques such as molecular docking have been employed to predict its binding affinity to target enzymes, which could elucidate its mechanism of action .
Case Studies
Several studies have explored the biological activity of this compound and its analogs:
- Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent. The compound was found to induce apoptosis through caspase activation .
- Antimicrobial Testing : In another study, this compound was tested against various microbial strains. It exhibited notable inhibitory activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Mechanistic Insights : Research employing molecular docking simulations has suggested that this compound binds effectively to certain protein targets involved in cancer progression and inflammation, indicating its potential dual role in therapy .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related indole compounds is helpful:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Methyl 1H-indole-7-carboxylate | Anticancer, Antimicrobial | Commonly used in organic synthesis |
| Methyl 5-bromo-1-methyl-1H-indole | Enhanced reactivity | Exhibits potent anticancer properties |
| This compound | Anticancer, Antimicrobial | Promising candidate for further research |
| Methyl indole-5-carboxylate | Antifungal | Used in various pharmaceutical applications |
Q & A
Q. What are the standard synthetic routes for methyl 5-amino-1H-indole-7-carboxylate, and how do reaction conditions impact yield?
- Methodological Answer : The compound is typically synthesized via esterification of 5-amino-1H-indole-7-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. Alternative routes involve functionalization of pre-formed indole esters, such as nitration followed by reduction to introduce the amino group. Key factors affecting yield include:
- Temperature : Excess heat may degrade the amino group; optimal ranges are 60–80°C for esterification .
- Solvent : Polar aprotic solvents (DMF, THF) enhance solubility but may require inert atmospheres to prevent oxidation .
- Catalyst : Acidic conditions risk protonating the amino group, necessitating controlled pH monitoring .
Table 1 : Example synthetic conditions from analogous indole derivatives:
| Substrate | Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Indole-5-carboxylic acid | H₂SO₄/MeOH | H₂SO₄ | 72 | |
| Methyl indole-7-carboxylate | Pd/C hydrogenation | H₂/Pd | 85 |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitution (e.g., amino at C5, ester at C7) via characteristic shifts:
- Amino protons: δ 5.2–6.0 ppm (broad singlet) .
- Ester carbonyl: δ 165–170 ppm in ¹³C NMR .
- HPLC-MS : Quantifies purity (>97%) and detects byproducts (e.g., hydrolyzed carboxylic acid) using C18 columns with acetonitrile/water gradients .
- Melting Point : Consistency with literature values (e.g., 208–210°C for indole-5-carboxylic acid derivatives ) ensures structural integrity.
Advanced Research Topics
Q. How can conflicting data on the thermal stability of this compound be resolved?
- Methodological Answer : Discrepancies in thermal stability (e.g., decomposition vs. sublimation) arise from experimental conditions:
- TGA/DSC Analysis : Perform under inert (N₂) vs. oxidative (air) atmospheres to differentiate thermal degradation pathways. For example, decomposition above 200°C in air correlates with oxidation of the amino group .
- Kinetic Studies : Monitor stability under accelerated aging conditions (40–60°C, 75% RH) to model shelf-life. Contradictory reports may stem from impurities; repurify via recrystallization (ethanol/water) before testing .
Q. What strategies mitigate side reactions during functionalization of the amino group in this compound?
- Methodological Answer : The amino group’s nucleophilicity can lead to undesired acylation or oxidation:
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to block the amino group during ester modification. Deprotect with TFA (for Boc) or piperidine (for Fmoc) .
- Low-Temperature Reactions : Conduct acylations at 0–5°C to suppress diazotization or ring-opening side reactions .
- Byproduct Analysis : Employ LC-MS to identify intermediates (e.g., N-oxide formation) and adjust stoichiometry of reagents like NaNO₂ .
Q. How do computational methods predict the reactivity of this compound in drug discovery contexts?
- Methodological Answer :
- DFT Calculations : Model electron density maps to identify reactive sites (e.g., C3 for electrophilic substitution). The amino group’s lone pair increases reactivity at adjacent positions .
- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Optimize substituents at C5/C7 to enhance binding affinity .
- SAR Analysis : Compare with analogs (e.g., methyl indole-5-carboxylate ) to correlate substituent effects with activity in lead optimization .
Data Contradiction Analysis
Q. Why do solubility values for this compound vary across studies?
- Methodological Answer : Reported solubility discrepancies (e.g., in DMSO vs. ethanol) arise from:
- Purity : Impurities like residual acids or salts increase apparent solubility. Validate via HPLC before testing .
- pH Effects : The amino group’s protonation state (pKa ~4.5) drastically alters solubility. Measure in buffered solutions (pH 2–9) using UV-Vis spectroscopy .
- Temperature : Solubility in methanol increases from 15 mg/mL at 25°C to 30 mg/mL at 50°C, necessitating controlled reporting .
Safety and Handling Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates form .
- Ventilation : Conduct reactions in fume hoods due to potential amine vapors .
- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
